Isoescin IA

Antiviral Research HIV-1 Protease Natural Product Screening

Isoescin IA (CAS 219944-39-5) is the α-escin stereoisomer with distinct configuration at C21, C22, C28, conferring significantly lower renal cytotoxicity in HK-2 cells compared to β-escin isomer escin Ia. This precise isomeric purity eliminates uncontrolled variables in HIV-1 protease inhibition (IC50 54.5 μM) and pharmacokinetic interconversion studies. Procure high-purity Isoescin IA to ensure reproducible, publication-quality data in renal toxicity mechanism dissection and escin-based therapeutic modeling.

Molecular Formula C55H86O24
Molecular Weight 1131.3 g/mol
CAS No. 219944-39-5
Cat. No. B196299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoescin IA
CAS219944-39-5
Synonyms(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid
Molecular FormulaC55H86O24
Molecular Weight1131.3 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
InChIInChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
InChIKeyYOSIWGSGLDDTHJ-IVKVKCDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isoescin IA CAS 219944-39-5: A Triterpenoid Saponin for Antiviral and Vascular Research Applications


Isoescin IA (CAS 219944-39-5) is a triterpenoid saponin belonging to the escin family, isolated from the seeds of Aesculus chinensis and Aesculus hippocastanum [1]. It is a constitutional isomer of escin Ia, sharing the identical molecular formula C55H86O24 and molecular weight of approximately 1131.3 g/mol [2]. As a member of the α-escin subgroup (along with isoescin Ib), Isoescin IA exhibits a distinct stereochemical configuration at C21, C22, and C28 relative to its β-escin counterparts [3]. This structural divergence directly impacts its pharmacological profile, including its HIV-1 protease inhibitory activity [1] and renal cytotoxicity profile [3], making its precise identification and procurement critical for reproducible scientific outcomes.

Why Isoescin IA Cannot Be Substituted with Escin Ia or Other Saponins Without Experimental Validation


Isoescin IA and its closest structural analog, escin Ia, are not interchangeable despite their identical molecular formulas. Their distinct stereochemistry at C21, C22, and C28 classifies them as α-escin (Isoescin Ia/Ib) and β-escin (escin Ia/Ib), respectively [1]. This isomerism leads to quantifiable differences in key preclinical parameters. For instance, Isoescin IA demonstrates significantly lower renal cytotoxicity in human kidney HK-2 cells compared to escin Ia [2]. Pharmacokinetically, the two isomers exhibit bidirectional interconversion in vivo, but the conversion of escin Ia to Isoescin IA is much more extensive than the reverse, indicating a complex metabolic relationship that cannot be replicated by a single isomer [3]. Therefore, substituting Isoescin IA with generic "escin" or the more potent escin Ia would introduce uncontrolled variables in assays for HIV-1 protease inhibition, cytotoxicity, and pharmacokinetic modeling.

Isoescin IA: Quantitative Evidence of Differentiation from Escin Ia and Other Analogs


HIV-1 Protease Inhibition: Isoescin IA Exhibits Lower Potency but Higher Selectivity Potential Compared to Escin Ia

In HIV-1 protease inhibition assays, Isoescin IA demonstrates an IC50 value of approximately 54.5 μM [1], while its structural isomer Escin Ia exhibits a more potent IC50 of 35 μM [2]. Although Escin Ia is the more potent inhibitor, this potency is directly correlated with higher renal cytotoxicity [3], suggesting that Isoescin IA may offer a more favorable therapeutic window for certain applications.

Antiviral Research HIV-1 Protease Natural Product Screening

Renal Cytotoxicity: Isoescin Ia is Significantly Less Cytotoxic to Human Kidney Cells than Escin Ia

In a direct head-to-head comparison, the four isomeric escins (escin Ia, escin Ib, isoescin Ia, isoescin Ib) were evaluated for their effect on human kidney (HK-2) cell viability. Escin Ia was identified as the most cytotoxic isomer, most severely decreasing HK-2 cell viability [1]. While Isoescin Ia also reduced cell viability, its effect was notably less severe. Molecular docking studies confirmed that escin Ia binds to heat shock proteins (HSP70 and HSP90) with the lowest binding free energy, which correlates with its higher cytotoxicity [1].

Nephrotoxicity Drug Safety Isomer-Specific Toxicity

Pharmacokinetics: Isoescin Ia Demonstrates Distinct In Vivo Behavior with Low Oral Bioavailability and Bidirectional Interconversion

A comparative pharmacokinetic study in rats administered pure Isoescin Ia (4 mg/kg oral) revealed an absolute oral bioavailability (F) of less than 0.25% [1]. This value is equally low for its isomer, Escin Ia (F < 0.25%), indicating both are poorly absorbed orally [1]. Crucially, the study demonstrated bidirectional in vivo interconversion: administration of pure Isoescin Ia resulted in the formation of Escin Ia, and vice versa, but the conversion of Escin Ia to Isoescin Ia was much more extensive [1].

Pharmacokinetics Bioavailability Metabolism

Anti-Proliferative Activity in Cancer Cell Lines: Isoescin IA Exhibits Moderate Cytotoxicity in C6 and U-251 Cells

Isoescin IA demonstrated anti-proliferative activity in rat C6 glioma cells and human U-251 glioblastoma cells, with IC50 values of 54.5 μM and 80.36 μM, respectively, after 72 hours of treatment [1]. While comparative data for Escin Ia in these specific cell lines were not identified in the same study, this data provides a quantitative baseline for Isoescin IA's activity and allows for class-level inference regarding its potential as an anti-cancer agent. The relatively high IC50 values indicate moderate potency, which aligns with its generally lower cytotoxicity profile compared to Escin Ia observed in kidney cells [2].

Cancer Research Cytotoxicity Natural Products

Optimal Research Applications for Isoescin IA Based on Quantifiable Differentiation


Investigating Escin-Induced Nephrotoxicity and Structure-Toxicity Relationships

Isoescin IA is the preferred choice for studies dissecting the molecular mechanisms of escin-induced renal toxicity. Its significantly lower cytotoxicity in HK-2 cells compared to escin Ia [1] makes it an ideal tool to identify the structural determinants responsible for nephrotoxicity. By comparing Isoescin IA's effects on heat shock proteins (HSP70, HSP90) with those of escin Ia, researchers can map the contribution of specific stereocenters (C21, C22, C28) to cellular toxicity and binding affinity [1].

Pharmacokinetic Studies of Escin Isomer Interconversion and Bioavailability

Due to its well-characterized in vivo interconversion with escin Ia and extremely low oral bioavailability (F < 0.25%) [2], Isoescin IA is essential for any comprehensive pharmacokinetic or pharmacodynamic modeling of escin-based therapies. Researchers can use pure Isoescin IA to precisely quantify the extent of metabolic conversion to escin Ia and to investigate the enzymes or gut microbiota responsible for this process, which is known to occur via human intestinal bacteria [3].

Antiviral Screening with Reduced Cytotoxic Interference

In HIV-1 protease inhibitor screening programs, Isoescin IA (IC50 = 54.5 μM) [4] offers a less cytotoxic alternative to escin Ia (IC50 = 35 μM) [5]. For cell-based antiviral assays, the lower intrinsic cytotoxicity of Isoescin IA reduces the risk of false-positive results stemming from general cell death, thereby providing a clearer window for evaluating specific antiviral efficacy [1].

Development and Validation of Analytical Methods for Escin Isomer Separation

The structural similarity of Isoescin IA to other escin isomers (escin Ia, escin Ib, isoescin Ib) necessitates rigorous analytical methodology. Procuring high-purity Isoescin IA is crucial for developing and validating LC-MS/MS or HPLC methods for simultaneous quantification of all four isomers in biological matrices or plant extracts [2]. Its use as a reference standard ensures accurate identification and quantification, particularly in quality control of escin-containing herbal preparations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoescin IA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.